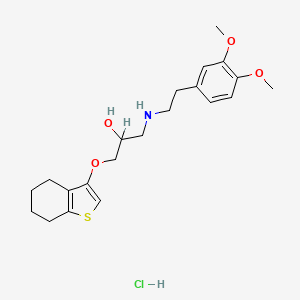
2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the tetrahydrobenzo(b)thiophene moiety: This can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the two moieties: The final step involves coupling the 3,4-dimethoxyphenyl ethylamine with the tetrahydrobenzo(b)thiophene derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the 2-propanol moiety.
Reduction: Reduction reactions could occur at the aromatic rings or other reducible functional groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study its effects on biological systems, including its potential as a drug candidate.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride
- 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, sulfate
- 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, phosphate
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
85462-94-8 |
|---|---|
Molecular Formula |
C21H30ClNO4S |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO4S.ClH/c1-24-18-8-7-15(11-19(18)25-2)9-10-22-12-16(23)13-26-20-14-27-21-6-4-3-5-17(20)21;/h7-8,11,14,16,22-23H,3-6,9-10,12-13H2,1-2H3;1H |
InChI Key |
HFMBJJKXWZVQBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CSC3=C2CCCC3)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















